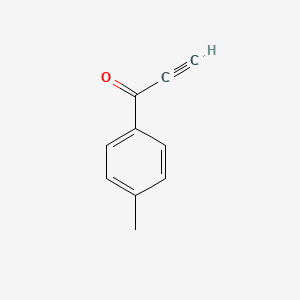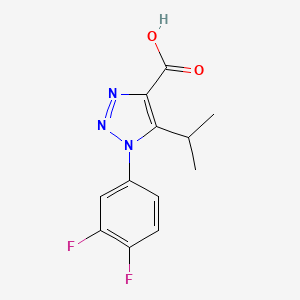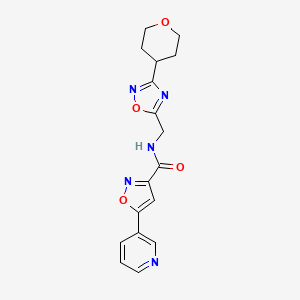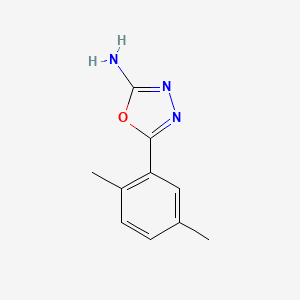
1-(4-Methylphenyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)prop-2-yn-1-one, also known as MDP-2-P, is a chemical compound with the formula C10H10O. It has a molecular weight of 144.173. It is a synthetic chemical product available from various manufacturers .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The single crystal of a similar compound was characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.17 . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis 1-(4-Methylphenyl)prop-2-yn-1-one and its derivatives have been extensively studied in the field of crystallography. The x-ray structures, crystal packing, and computational studies offer insights into their molecular configurations and intermolecular interactions. For instance, the x-ray diffraction method was used to determine the structures of various cathinones, providing valuable data on bond lengths and angles, which are crucial for understanding the chemical properties and reactivity of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011). Similarly, studies on compounds like (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have revealed detailed molecular geometries and intermolecular hydrogen bonding patterns, which are crucial for understanding their structural stability and potential applications (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).
Synthesis and Characterization The synthesis and characterization of derivatives of this compound, such as 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one, have been a subject of interest. These studies include NMR, IR, and mass spectral analysis, along with single crystal X-ray diffraction studies. The characterization of these compounds helps in understanding their potential applications in various fields (Kumara, Jyothi, Zabiulla, Shivalingegowda, Khanum, & Krishnappagowda, 2017).
Quantitative Structure-Activity Relationship (QSAR) Analysis QSAR analysis has been utilized to study the molecular structure parameters and antioxidant activities of derivatives of this compound. This analysis helps in the theoretical design of new potential antioxidants, providing insights into the relationship between molecular structure and biological activity (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Nonlinear Optical Material Development Compounds like 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP) have been studied for their potential in nonlinear optical applications. The growth of single crystals, structural analysis, and theoretical studies contribute to understanding their optical properties and potential uses in photonics and optoelectronics (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Methylphenyl)prop-2-yn-1-one may also interact with various cellular targets.
Mode of Action
It’s believed that similar compounds undergo a palladium-catalyzed [4 + 1] imidoylative cycloaddition . This reaction could potentially modify the compound’s interaction with its targets, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 14417 suggests that it may have favorable absorption and distribution characteristics
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound may also exert diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(4-methylphenyl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBTURITHWFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2853816.png)


![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2853827.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)

![3-[7-(4-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)
![8-[4-(2-Furylcarbonyl)piperazinyl]-1,3-dimethyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2853833.png)
![Ethyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2853836.png)
